![molecular formula C15H13N5O2S B2710009 (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 2319787-96-5](/img/structure/B2710009.png)
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone
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Description
(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
- Ceftobiprole Synthesis : (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(quinoxalin-2-yl)methanone serves as an essential intermediate in the synthesis of ceftobiprole , a fifth-generation cephalosporin antibiotic. Ceftobiprole exhibits potent antibacterial activity against both Gram-positive (including methicillin-resistant Staphylococcus aureus) and Gram-negative bacteria. It has been approved for treating complicated skin-structure infections, including diabetic foot infections .
- Improved Synthesis : Researchers have explored alternative synthetic routes to enhance the overall yield of ceftobiprole. By optimizing the preparation of this intermediate, they aim to improve industrial production processes .
- 1,3,4-Thiadiazole Derivatives : Compounds containing the thiadiazole moiety, such as our target molecule, have shown promise as potential anticancer agents. Researchers investigate their effects on cancer cell lines, including leukemia and cervical carcinoma cells .
Antibacterial Agents and Drug Development
Anticancer and Antiproliferative Properties
properties
IUPAC Name |
quinoxalin-2-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(9-20)22-14-8-17-23-19-14/h1-4,7-8,10H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJSNHCTNDDSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline |
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